(3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride
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Overview
Description
(3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H12N2O.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 3-methoxy-6-methylpyridine with formaldehyde and ammonia, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 3-methoxy-6-methylpyridine, formaldehyde, ammonia, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization and filtration to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
(3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Activation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxy-2-methylpyridin-3-yl)methanamine;dihydrochloride
- (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride
- (6-Methoxypyridin-3-yl)methanamine;dihydrochloride
Uniqueness
(3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
(3-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKOGYFUZKRSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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